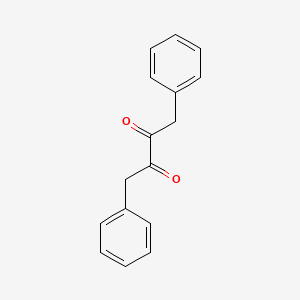

1,4-Diphenylbutane-2,3-dione

Description

Contextualization within Organic Chemistry and Diketone Chemistry

In the broader field of organic chemistry, diketones are important intermediates for the synthesis of various carbocyclic and heterocyclic compounds. They are classified based on the relative positions of the two carbonyl groups, such as α- (1,2), β- (1,3), and γ- (1,4) diketones. 1,4-Diketones, including 1,4-diphenylbutane-2,3-dione, are particularly valuable as precursors for five-membered rings. rsc.org

The chemistry of diketones is rich and varied. The adjacent carbonyl groups in α-diketones like this compound influence each other electronically, leading to unique reactivity. A distinctive feature of vicinal diketones is the elongated C-C bond between the carbonyl carbons, which is attributed to repulsion between the polarized carbonyl carbon centers. wikipedia.org

Historical Perspectives on Butanedione Systems and Aromatic Substituents

The study of butanedione systems has a long history, with 2,3-butanedione (B143835) (also known as diacetyl) being a well-known compound that arises naturally from fermentation. wikipedia.orgresearchgate.net The introduction of aromatic substituents, as seen in this compound, significantly impacts the molecule's properties and reactivity.

Early research into butanedione systems laid the groundwork for understanding their chemical behavior. For instance, the Paal-Knorr synthesis, first reported in 1884 by German chemists Carl Paal and Ludwig Knorr, provided a method to synthesize substituted furans, pyrroles, and thiophenes from 1,4-diketones. wikipedia.org This reaction highlighted the synthetic utility of the 1,4-diketone framework. Over time, the development of new synthetic methods has made a wider range of 1,4-diketones, including those with aromatic substituents, more accessible. organic-chemistry.org

Significance of the 1,4-Diketone Motif in Chemical Transformations

The 1,4-diketone motif is a crucial structural element in organic synthesis due to its ability to undergo cyclization reactions to form a variety of heterocyclic compounds. nih.govacs.org The Paal-Knorr synthesis is a prime example, where 1,4-diketones are converted into furans, pyrroles, and thiophenes. wikipedia.org These heterocycles are common structural components in many natural products and pharmaceuticals. wikipedia.orgnih.gov

The synthesis of 1,4-diketones themselves can be achieved through various methods, including the Stetter reaction, which involves the conjugate addition of an aldehyde to a Michael acceptor. nih.govacs.org Other methods include the oxidative coupling of ketone enolates and molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols. rsc.orgacs.org The versatility of these synthetic routes underscores the importance of the 1,4-diketone intermediate.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.28 g/mol |

| Melting Point | 86 °C |

| SMILES | C1=CC=C(C=C1)CC(=O)C(=O)CC2=CC=CC=C2 |

| InChIKey | XKBQRCUXXCGCMC-UHFFFAOYSA-N |

| Table of Physicochemical Properties for this compound. nih.govstenutz.eu |

Current Research Trends and Emerging Areas for this compound

Current research continues to explore the synthesis and application of 1,4-diketones, including this compound. Recent studies have focused on developing new and more efficient synthetic methods, often utilizing catalysis. For example, electrochemical methods and photoredox catalysis are being explored for the synthesis of 1,4-dicarbonyl compounds. acs.orgresearchgate.net

The photochemical behavior of compounds related to this compound is another area of active investigation. Studies on the triplet lifetimes of diastereomers of similar diketones provide insights into their photophysical properties. acs.org Furthermore, derivatives of this compound have been synthesized and evaluated for their biological activities, such as the inhibition of mammalian carboxylesterases and anti-tuberculosis activity. nih.govresearchgate.net These emerging areas highlight the ongoing relevance of this compound and the broader class of 1,4-diketones in contemporary chemical research.

| Precursor | Reagent(s) | Product |

| 1,4-Diketone | Acid catalyst | Furan (B31954) |

| 1,4-Diketone | Primary amine | Pyrrole (B145914) |

| 1,4-Diketone | Phosphorus pentasulfide | Thiophene (B33073) |

| Table of Heterocycle Synthesis from 1,4-Diketones via Paal-Knorr Synthesis. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

1,4-diphenylbutane-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-15(11-13-7-3-1-4-8-13)16(18)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBQRCUXXCGCMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281926 | |

| Record name | 1,4-diphenylbutane-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13832-10-5 | |

| Record name | NSC23513 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-diphenylbutane-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1,4 Diphenylbutane 2,3 Dione and Its Structural Analogs

Direct Synthesis Approaches to 1,4-Diketones

Direct synthesis methods provide efficient pathways to 1,4-diketones, often involving oxidative transformations of suitable precursor molecules.

Oxidative Transformations of Precursor Compounds

A key strategy in the synthesis of 1,4-diketones is the oxidation of precursor compounds. This can be achieved through various means, including photochemical methods.

The synthesis of 1,4-dicarbonyl compounds can be accomplished through visible-light-induced metal-free processes. researchgate.netacs.org One such method involves the photochemical C-I bond cleavage of alkyne-containing aryl iodides, followed by intramolecular cyclization, oxidation, and intermolecular radical coupling. researchgate.netacs.org In this type of transformation, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be utilized as an oxygen atom donor. researchgate.netacs.org For instance, the reaction of alkyne-containing aryl iodides with TEMPO and a photosensitizer like 4-methoxythioxanthone under purple LED irradiation can yield 1,4-dicarbonyl compounds in good to excellent yields. researchgate.net

Another approach involves the oxidative coupling of trimethylsilyl (B98337) enol ethers, which has been shown to produce 1,4-diaryl-1,4-diketones in acceptable yields. rsc.org Furthermore, the oxidation of ketones through a silyl (B83357) bis-enol ether intermediate, using either anodic or photocatalytic methods, provides a route to 1,4-diketones without the need for stoichiometric metal oxidants. nih.gov

The efficiency and selectivity of photochemical oxidation reactions are influenced by several factors. In visible-light-induced syntheses, the choice of photosensitizer is critical. For example, under purple LED irradiation, a photosensitizer can convert substrates to a triplet state, initiating a radical cyclization and subsequent trapping by an oxygen donor like TEMPO. researchgate.net

In the photocatalytic oxidation of silyl bis-enol ethers, the reduction potential of the photocatalyst plays a significant role in the reaction's success. nih.gov Cyclic voltammetry studies have shown that the yields of 1,4-diketones are often limited by the photocatalyst's reduction potential. nih.gov The strategic use of a silicon tether can enable the coupling of both aromatic and aliphatic ketones. nih.gov The reaction conditions, including the choice of terminal oxidant, can also impact the yield and formation of side products. nih.gov For instance, using air as a terminal oxidant in some cases can lead to the formation of undesired byproducts. nih.gov

Catalytic Routes to 1,4-Diphenylbutane-2,3-dione

Catalytic methods offer powerful and often more sustainable alternatives for the synthesis of 1,4-diketones, including hydrogenation and photoredox catalysis.

Catalytic Hydrogenation of Diketones

Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of diketones are among the most direct and efficient methods for preparing enantiomerically enriched diols, which are key chiral building blocks. sioc-journal.cn This approach is also applicable to the synthesis of the precursor diketones. Modern asymmetric synthesis often employs transition-metal catalysts for the enantioselective hydrogenation of 1,4-diketones. For instance, the catalytic hydrogenation of 2,3-diphenylbutane-2,3-dione using catalysts like Raney nickel or palladium on carbon can be a high-purity route performed under mild conditions.

The table below summarizes representative conditions for the catalytic hydrogenation of diketones.

| Catalyst | Substrate | Conditions | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Ru-(S)-BINAP | 1,4-diphenylbutane-1,4-dione | H₂ (50 bar), THF, room temp. | meso-1,4-diphenylbutane-1,4-diol | >99% | >90% | |

| Raney nickel or Pd/C (5 wt%) | 2,3-diphenylbutane-2,3-dione | H₂ (3–5 bar), Ethanol or Ethyl acetate (B1210297), 50–70°C | 2,3-diphenylbutane-2,3-diol | Not specified | High purity |

Photoredox Catalysis for 1,4-Diketone Synthesis (e.g., using MR-TADF photocatalysts)

Photoredox catalysis has emerged as a powerful tool for the synthesis of 1,4-diketones under mild, metal-free conditions. rsc.orgrsc.org A notable advancement in this area is the use of multi-resonant thermally activated delayed fluorescence (MR-TADF) photocatalysts, such as DiKTa. rsc.orgrsc.orgresearchgate.net This approach allows for the modular synthesis of unsymmetrical 1,4-diketones through a three-component relay process involving an N-heterocyclic carbene (NHC) organocatalyst. rsc.orgrsc.org

The reaction typically proceeds by combining components like benzoyl fluorides, styrenes, and α-keto acids in the presence of the dual catalytic system. rsc.org The MR-TADF photocatalyst facilitates the generation of acyl radicals from α-ketoacids, which then add to alkenes. rsc.org This method is advantageous as it avoids the use of expensive and toxic metal catalysts. rsc.orgrsc.org The development of such organophotocatalysts represents a significant step towards more sustainable chemical synthesis. rsc.org

The following table outlines a typical reaction setup for this photoredox-catalyzed synthesis.

| Component | Role | Example | Reference |

| Photocatalyst | Light-absorbing species for electron transfer | DiKTa (MR-TADF) | rsc.orgrsc.orgresearchgate.net |

| Organocatalyst | Activates substrate | N-heterocyclic carbene (NHC) | rsc.orgrsc.org |

| Acyl Radical Precursor | Source of acyl radical | α-keto acid | rsc.orgresearchgate.net |

| Alkene | Radical acceptor | Styrene (B11656) | researchgate.net |

| Light Source | Energy input for photocatalyst | 427 nm LED | researchgate.net |

Catalytic Routes to this compound

Polyoxometalate-Catalyzed Dimerization-Oxidation for 1,4-Diphenyl-Substituted Butane-1,4-dione from Styrene

A notable one-pot method for synthesizing 1,4-diphenyl-substituted butane-1,4-dione, a structural analog of this compound, involves the dimerization and subsequent oxidation of styrene. molaid.comasianpubs.org This process is efficiently catalyzed by polyoxometalates (POMs) under UV irradiation. molaid.comasianpubs.org The reaction proceeds via a photo-redox mechanism where the POM catalyst, possessing numerous active metal centers, facilitates the generation of radicals, leading to a tail-to-tail dimerization of styrene. molaid.comasianpubs.org This is followed by the oxidation of the dimerized product within the same pot to yield the target 1,4-dione. asianpubs.org

Various molybdenum (Mo) and tungsten (W) based polyoxometalates have been successfully employed as catalysts, including Mo132, Mo154, Mo368, and PW12O40. molaid.comasianpubs.org The resulting 1,4-dione product is typically characterized using single-crystal X-ray diffraction, NMR spectroscopy (¹H and ¹³C), and MALDI-MS. asianpubs.org Research has demonstrated high yields with specific catalysts, highlighting the economic and scalable potential of this methodology. asianpubs.orgresearchgate.net

Table 1: Polyoxometalate Catalyst Performance in Styrene Dimerization-Oxidation asianpubs.orgresearchgate.net

| Catalyst | Yield (%) |

|---|---|

| {Mo132} | 87 |

| {Mo154} | 78 |

Electrochemical Approaches for Carbon-Carbon Bond Construction in Dicarbonyl Systems

Electrochemical methods offer a powerful and often greener alternative for constructing carbon-carbon bonds in dicarbonyl systems, avoiding the need for harsh chemical oxidants. mdpi.comnih.gov A novel approach involves the electrochemical radical reaction between enol acetates and 1,3-diketones to produce 1,4-diketones under catalyst- and external oxidant-free conditions. mdpi.com This process is typically carried out in an undivided cell with a platinum cathode at a constant current. mdpi.com The versatility of this method allows for the synthesis of complex structures, such as 2-benzoyl-1,4-diphenylbutane-1,4-dione, with high efficiency. mdpi.com

Another electrochemical strategy is the anodic oxidation of silyl enol ethers. While the primary goal of such reactions is often α-arylation of ketones, the dimerization of the ketone to form a 1,4-dione, such as 1,4-diphenylbutane-1,4-dione, can occur as a competing pathway, particularly when the aromatic coupling partner is not sufficiently nucleophilic. iitm.ac.in Furthermore, the oxidative coupling of ketones can be facilitated by using a silicon tether to create silyl bis-enol ethers, which can then be oxidized electrochemically to form symmetrical 1,4-diketones. arkat-usa.org

Table 2: Electrochemical Synthesis of 1,4-Diketone Derivatives mdpi.com

| Starting Materials | Product | Yield (%) |

|---|---|---|

| 1-Phenylethenyl acetate & 1,3-Diphenylpropane-1,3-dione | 2-Benzoyl-1,4-diphenylbutane-1,4-dione | 88 |

| 1-(p-Tolyl)ethenyl acetate & Acetylacetone | 3-Acetyl-2-methyl-1-(p-tolyl)pentane-1,4-dione | 85 |

| 1-(4-Methoxyphenyl)ethenyl acetate & Acetylacetone | 3-Acetyl-1-(4-methoxyphenyl)-2-methylpentane-1,4-dione | 81 |

Synthesis via Functional Group Interconversions and Derivatization

Preparation from Substituted Acetophenones and α-Bromoacetophenones

A well-established route to 1,4-diaryl-1,4-diketones involves the reaction of substituted acetophenones with α-bromoacetophenones. uv.es The synthesis proceeds through a cross aldol (B89426) condensation, which is followed by a 1,3-dehydrobromination of the resulting product. The key final step is the cleavage of an activated cyclopropyl (B3062369) intermediate, which is facilitated by a reagent system of zinc chloride (ZnCl₂), tert-butanol (B103910) (tBuOH), and diethylamine (B46881) (Et₂NH). uv.es This method allows for the synthesis of a range of 1,4-diketones with varying substituents on the aromatic rings. The yields can vary significantly depending on the nature and position of the substituents, from moderate yields for the parent compound to lower yields for sterically hindered derivatives. uv.es

Table 3: Synthesis of 1,4-Diaryl-1,4-diones from Acetophenones uv.es

| Product | Yield (%) |

|---|---|

| 1,4-Diphenylbutane-1,4-dione | 58 |

| 1,4-Bis(4-methoxyphenyl)butane-1,4-dione | 45 |

| 1,4-Bis(2-methoxyphenyl)butane-1,4-dione | 8 |

Formation from Dibenzoylethene Precursors

The saturated structural analog, 1,4-diphenylbutane-1,4-dione, can be readily prepared from its unsaturated precursor, (E)-1,4-diphenylbut-2-ene-1,4-dione, commonly known as trans-1,2-dibenzoylethylene. researchgate.net This transformation is a classic example of a functional group interconversion. The carbon-carbon double bond of the α,β-unsaturated dione (B5365651) system is reduced to a single bond through catalytic hydrogenation. molaid.com This reaction is typically carried out using molecular hydrogen (H₂) in the presence of a platinum group metal catalyst, such as palladium or platinum, often supported on carbon (Pd/C or Pt/C). The reaction converts the alkene functionality into an alkane, yielding the saturated 1,4-dione.

Stereoselective Synthesis and Chiral Induction in Related Systems

Asymmetric Reduction of 1,4-Diaryl-1,4-Diketones to Chiral Diols using Alcohol Dehydrogenases and Chiral Catalysts

The synthesis of optically active 1,4-diols is of significant interest as these molecules are valuable chiral building blocks. uv.es The catalytic asymmetric reduction of prochiral 1,4-diaryl-1,4-diketones is one of the most direct methods to obtain these chiral diols. uv.es This transformation has been achieved with high stereoselectivity using both biocatalytic and chemocatalytic approaches. uv.es

Biocatalytic Reduction: Alcohol dehydrogenases (ADHs) have proven to be highly versatile and stereoselective biocatalysts for this reduction. uv.es Among various enzymes tested, the ADH from Ralstonia sp. (RasADH), overexpressed in E. coli, has shown exceptional activity and selectivity, typically affording the (1S,4S)-diols with complete diastereo- and enantioselectivity under mild reaction conditions. uv.es By choosing a different enzyme, such as ADH-P2-D03, it is possible to access the opposite (1R,4R)-enantiomer of the diol, demonstrating the synthetic flexibility of this approach. uv.es

Table 4: Bioreduction of 1,4-Diphenylbutane-1,4-dione (1a) using various ADHs uv.es

| Biocatalyst | Conversion (%) | Diastereomeric Excess (de, %) | Product Configuration |

|---|---|---|---|

| E. coli/RasADH | >99 | >99 | (1S,4S) |

| ADH-A | 89 | 96 | (1S,4S) |

| ADH-P2-D03 | 69 | 74 | (1R,4R) |

Chemocatalytic Reduction: In addition to biocatalysts, metal-based chiral catalysts are highly effective. Asymmetric hydrogenation using ruthenium complexes has provided an efficient route to chiral 1,4-diarylbutane-1,4-diols. For instance, the complex trans-RuCl₂[(S)-BINAP)][(S)-Daipen] has been shown to catalyze the hydrogenation of diaryl 1,4-diketones with outstanding enantio- and diastereoselectivities, often exceeding 99% for both ee and de. Other catalytic systems, such as those based on rhodium or iridium complexes and borane (B79455) reagents with oxazaborolidine catalysts, have also been developed for the stereoselective reduction of these prochiral diketones. uv.es

Table 5: Ru-Catalyzed Asymmetric Hydrogenation of 1,4-Diaryl-1,4-Diketones

| Substrate (Aryl group) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Phenyl | >99 | >99 |

| 4-Methoxyphenyl | 98 | >99 |

| 4-Chlorophenyl | >99 | >99 |

Considerations for Diastereoselective and Enantioselective Synthesis

The diastereoselective and enantioselective synthesis of α-diketones, particularly those with chiral centers adjacent to the carbonyl groups like in substituted analogs of this compound, is a formidable task in organic chemistry. researchgate.net Strategies to achieve such stereocontrol typically fall into several categories: catalyst-controlled reactions, the use of chiral auxiliaries, and biocatalysis.

Catalyst-Controlled Synthesis: The development of asymmetric catalysts has opened avenues for the enantioselective synthesis of chiral ketones. While direct asymmetric synthesis of this compound is not extensively documented, methodologies applied to analogous dicarbonyl compounds provide insight into the primary considerations.

Metal-Based Catalysis: Palladium-catalyzed asymmetric allylation has been successfully employed for the synthesis of chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones. acs.orgacs.org This approach demonstrates the potential of transition metal complexes with chiral ligands to create stereogenic centers adjacent to a ketone moiety with high enantioselectivity. For a substrate like this compound, a similar strategy would involve the asymmetric functionalization of a precursor molecule where the chiral catalyst dictates the stereochemical outcome.

Organocatalysis: Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful tools for the asymmetric synthesis of carbocyclic systems from diketones. organic-chemistry.orgnih.govnih.govsorbonne-nouvelle.fr These catalysts can generate chiral enol intermediates that undergo stereoselective intramolecular reactions. A patented method for synthesizing chiral diketone compounds utilizes a chiral amine catalyst in a Robinson annulation reaction, reportedly achieving high yields and enantioselectivity through a one-pot, solvent-free process. google.com The key consideration in these methods is the design of the chiral catalyst to effectively shield one face of the reactive intermediate, thereby directing the approach of the reacting partner.

Biocatalysis: Enzymatic reactions offer a high degree of stereoselectivity under mild conditions. For the synthesis of chiral diketones, enzymes like acetylacetoin synthase have been used for the coupling of α-diketones to produce chiral α-alkyl-α-hydroxy-β-diketones. researchgate.net While this produces a hydroxylated product, it highlights the potential of biocatalysts to control stereochemistry in the formation of complex dicarbonyl compounds. Subsequent oxidation would be required to yield the target α-diketone.

The table below summarizes results from the enantioselective synthesis of various diketone analogs, illustrating the effectiveness of different catalytic systems.

| Diketone Type | Catalyst/Method | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| α-Trifluoroacetyl 1-benzosuberone | Palladium-Catalyzed Cinnamylation | 70% | 97% | acs.org |

| Linear α-Trifluoroacetyl Ketone | Palladium-Catalyzed Cinnamylation | 86% | 81% | acs.org |

| α,α-Disubstituted Cyclopentenes (from 1,3-diketones) | N-Heterocyclic Carbene | Up to 96% | Not specified | sorbonne-nouvelle.fr |

| Chiral Diketones (via Robinson Annulation) | Chiral Amine Catalyst | High | High | google.com |

Challenges in Achieving Stereochemical Purity and Isomer Separation

The synthesis of stereochemically pure this compound and its analogs is fraught with challenges that extend from the reaction itself to the final purification steps.

Stereochemical Stability: A primary challenge in the synthesis of chiral α-diketones is the potential for erosion of stereochemical integrity via enolization. researchgate.net The protons on the carbons alpha to the carbonyl groups (the methylene (B1212753) bridge in this compound) are acidic and can be removed under basic or even neutral conditions to form an enol or enolate. If the α-carbon is a stereocenter, this enolization can lead to racemization, diminishing the enantiomeric excess achieved during the synthesis. This necessitates careful control of reaction conditions, particularly pH and temperature, to preserve the desired stereochemistry.

Isomer Separation: Even when a stereoselective synthesis provides a mixture of diastereomers or enantiomers, their separation can be a significant hurdle.

Chromatography: While column chromatography is a standard purification technique, the separation of stereoisomers is often difficult due to their similar physical properties. The success of chromatographic separation depends heavily on the specific structure of the isomers and the choice of the stationary and mobile phases. For instance, the separation of stereoisomers of some complex molecules like tetraphenylethylene (B103901) analogues is reported to be tedious, though possible if substituents introduce a sufficient polarity difference. rsc.org In other cases, such as for certain cyclopropyl glutamate (B1630785) analogues, separation by HPLC was successful for some derivatives but not for others, which had to be handled as a diastereomeric mixture. nih.gov

Chemical Instability: The purification of dicarbonyl compounds can be further complicated by their potential instability. Some 1,3-diketones have been observed to undergo isomerization and decomposition during column chromatography. mdpi.com

These challenges underscore the difficulty in obtaining stereochemically pure samples of this compound and its structural analogs, requiring highly optimized synthetic and purification protocols.

Chemical Reactivity and Transformation Mechanisms of 1,4 Diphenylbutane 2,3 Dione

Reactivity of the α-Diketone Moiety

The reactivity of 1,4-diphenylbutane-2,3-dione is largely governed by the presence of the α-diketone functional group. This moiety consists of two adjacent carbonyl groups, which mutually influence their chemical behavior. The electrophilicity of the carbonyl carbons is a key factor in the compound's reactions.

The carbonyl carbons in the α-diketone structure of this compound are susceptible to nucleophilic attack. This reactivity is a cornerstone of its chemical transformations. For instance, it can react with various nucleophiles, leading to addition products. archive.org The presence of two carbonyl groups allows for sequential or double addition reactions, depending on the stoichiometry and reaction conditions.

While specific studies on nucleophilic additions to this compound are not extensively detailed in the provided results, the general reactivity of α-diketones suggests that it would react with nucleophiles such as organometallic reagents, amines, and hydrazones. archive.org For example, reactions with hydrazones can lead to the formation of hydrazone derivatives. archive.org The flexibility of the butane (B89635) backbone may influence the stereochemical outcome of these reactions.

In a related context, the reactivity of benzil (B1666583), a simpler α-diketone, with dimsyl anion has been shown to generate a nucleophilic species that can then react with electrophiles like chalcones. unife.it This type of polarity reversal, known as umpolung, could potentially be applicable to this compound, expanding its synthetic utility.

The reduction of the α-diketone moiety in this compound is a significant transformation, leading to the formation of the corresponding 1,4-diphenylbutane-2,3-diol. This reduction can be achieved using various reducing agents, with the stereochemical outcome being a key aspect of the reaction.

Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. The use of chiral catalysts or reagents can lead to the asymmetric reduction of the diketone, yielding enantiomerically enriched or pure diols. smolecule.com For instance, catalytic hydrogenation using a chiral ruthenium catalyst can achieve high stereoselectivity.

Enzymatic reductions have also been explored for similar 1,4-diketones. Alcohol dehydrogenases (ADHs) have been successfully employed for the stereoselective reduction of 1,4-diaryl-1,4-diones to the corresponding diols. mdpi.com This biocatalytic approach offers a green and highly selective alternative to traditional chemical methods. The choice of enzyme can even allow for the selective formation of different stereoisomers of the diol. mdpi.com

The resulting 1,4-diphenylbutane-2,3-diols are valuable intermediates in organic synthesis and can exist as different stereoisomers (meso and d/l forms). researchgate.net

Table 1: Methods for the Reduction of this compound and Related Diketones

| Reducing Agent/Catalyst | Product | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 1,4-Diphenylbutane-2,3-diol | General and effective reduction. |

| Lithium Aluminum Hydride (LiAlH₄) | 1,4-Diphenylbutane-2,3-diol | Powerful reducing agent. |

| Chiral Catalysts (e.g., Ru-(S)-BINAP) | Chiral 1,4-Diphenylbutane-2,3-diols | High enantiomeric excess can be achieved. |

The α-diketone moiety of this compound can undergo oxidation, although this is less common than its reduction. Oxidation can lead to cleavage of the carbon-carbon bond between the two carbonyl groups, potentially forming carboxylic acid derivatives. The stability of the compound under normal conditions is relatively high, but it can be susceptible to photodegradation when exposed to light. cymitquimica.com

In the context of enzyme inhibition, this compound has been shown to inhibit carboxylesterases (CEs), albeit with weaker potency compared to benzil. nih.gov This interaction suggests a structural mimicry of CE substrates. Brominated derivatives of this compound show enhanced inhibitory activity, which is attributed to the increased electrophilicity of the carbonyl carbons due to the electron-withdrawing bromine atoms. nih.gov This indicates that the electronic properties of the molecule play a crucial role in its biological interactions and potential degradation pathways initiated by enzymatic systems.

Reduction Pathways and Formation of Diols

Photochemistry and Photophysical Phenomena

The photochemical behavior of this compound and its derivatives is influenced by the interplay of the carbonyl chromophores and the phenyl rings.

Upon absorption of light, molecules like this compound can be promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The dynamics of these excited states are of significant interest.

A study on the diastereomers of a related compound, 1,4-bis(p-methoxyphenyl)-2,3-diphenylbutan-1,4-dione, revealed a remarkable difference in their triplet lifetimes. acs.orgacs.org The meso and racemic (rac) diastereomers exhibit distinct photophysical properties in solution. acs.org Laser flash photolysis studies showed that the triplet decays were first-order, and the lifetimes for the meso isomer were significantly shorter than those for the rac isomer. acs.orgacs.org This discrimination is attributed to differences in the efficiency of intramolecular quenching of the triplet state by the β-phenyl ring, a process that is sensitive to the stereochemistry of the molecule. acs.orgacs.org

The introduction of para-methoxy substituents can lead to a change in the nature of the lowest triplet state from n,π* to π,π, which generally results in longer lifetimes compared to ketones with a lowest n,π triplet state. acs.org The quenching of the triplet state is believed to involve a charge-transfer interaction with the β-phenyl ring. acs.orgacs.org

Table 2: Triplet Lifetimes of Diastereomers of 1,4-bis(p-methoxyphenyl)-2,3-diphenylbutan-1,4-dione in Different Solvents

| Diastereomer | Solvent | Triplet Lifetime (µs) |

|---|---|---|

| 1-meso | Acetonitrile | 0.10 |

| 1-rac | Acetonitrile | 3.6 |

| 1-meso | Methanol | 0.60 |

| 1-rac | Methanol | 10.0 |

Data from Moorthy, J. N.; Patterson, W. S.; Bohne, C. J. Am. Chem. Soc. 1997, 119 (45), 11094–11095. acs.orgacs.org

Photoexcitation of this compound can lead to the generation of radical species. This can occur through various pathways, including photoinduced electron transfer or homolytic bond cleavage.

In the context of photoredox catalysis, related 1,4-diones can be synthesized from styrene (B11656) derivatives under UV light in the presence of polyoxometalate catalysts. researchgate.net This process involves the generation of radicals that lead to dimerization and subsequent oxidation. researchgate.net

Furthermore, photoinduced electron transfer from a suitable donor to the excited state of a diketone can generate a radical anion of the diketone and a radical cation of the donor. cdnsciencepub.com The subsequent reactions of these radical ions can lead to a variety of transformations. For instance, in related systems, photoinduced C-C bond cleavage is a known reaction pathway for radical cations. cdnsciencepub.com

Irradiation of similar diketone structures can also lead to intramolecular [2+2] photoadditions, forming cyclobutanol (B46151) derivatives. rsc.org The subsequent photolysis of these adducts in the presence of reagents like mercury(II) oxide and iodine can generate alkoxyl radicals, which can then undergo β-scission and intramolecular cyclization to form new heterocyclic structures. rsc.org This highlights the potential of photoinduced radical reactions to create complex molecular architectures from 1,4-dione precursors.

Photoinduced Radical Generation and Subsequent Transformations

Halogenation and Functionalization Reactions

1,4-Diketones, such as 1,4-diphenylbutane-1,4-dione, are valuable intermediates for synthesizing five-membered heterocyclic and carbocyclic compounds. asianpubs.org The regioselective introduction of functional groups, like bromine, at the α-position is a key step in many synthetic routes. asianpubs.org

The bromination of 1,4-diphenylbutane-1,4-dione has been investigated using both molecular bromine (Br₂) and N-bromosuccinimide (NBS) under various conditions. asianpubs.orgasianpubs.org Reaction with Br₂ in chloroform (B151607) can lead to a mixture of products, including the monobrominated product, 2-bromo-1,4-diphenylbutane-1,4-dione, as well as cis- and trans-dibenzoyl-1,2-dibromoethane and 2,5-diphenylfuran. asianpubs.orgresearchgate.net

When N-bromosuccinimide is used as the brominating agent in chloroform, particularly in the presence of a radical initiator like AIBN and under reflux, the reaction can yield 2-bromo-1,4-diphenylbutane-1,4-dione and 2,5-diphenylfuran. asianpubs.org The use of NBS can offer a more controlled route to α-bromination of carbonyl compounds. wikipedia.org

Table 1: Products from the Bromination of 1,4-Diphenylbutane-1,4-dione asianpubs.orgasianpubs.orgresearchgate.net

| Brominating Agent | Reaction Conditions | Major Products |

| Br₂ | Chloroform, Room Temperature | 2-bromo-1,4-diphenylbutane-1,4-dione, cis- and trans-dibenzoyl-1,2-dibromoethane, 2,5-diphenylfuran, trans-1,2-dibenzoylethylene |

| NBS | Chloroform, Reflux (65 °C), AIBN | 2-bromo-1,4-diphenylbutane-1,4-dione, 2,5-diphenylfuran |

The halogenation of ketones at the α-position can proceed through either an acid-catalyzed or a base-promoted mechanism. chemistrysteps.comlibretexts.org In acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which facilitates the formation of an enol intermediate. libretexts.org This enol, being nucleophilic, then attacks the halogen molecule (e.g., Br₂). chemistrysteps.comlibretexts.org Kinetic studies have shown that the rate of acid-catalyzed halogenation is often independent of the halogen concentration, indicating that the enol formation is the rate-determining step. libretexts.orgopenstax.org

N-Bromosuccinimide (NBS) is a versatile reagent that can introduce bromine at the α-position of carbonyl derivatives through either a radical pathway or under acid catalysis. wikipedia.org For electron-rich aromatic systems, NBS can be used for bromination, with the solvent influencing the regioselectivity. organic-chemistry.org The Wohl-Ziegler reaction, an example of a radical pathway, involves the allylic or benzylic bromination using NBS with a radical initiator. wikipedia.org

The formation of multiple products in the bromination of 1,4-diphenylbutane-1,4-dione suggests that competing reaction pathways are at play. asianpubs.org The presence of an α-halogen can increase the acidity of the remaining α-protons, potentially leading to further halogenation. chemistrysteps.commissouri.edu

Bromination of 1,4-Diphenylbutane-1,4-dione with N-Bromosuccinimide and Bromine

Cyclization and Rearrangement Processes

1,4-Diketones are fundamental precursors for the synthesis of various five-membered heterocyclic compounds. asianpubs.orgwikipedia.org

Furans: The most common method for synthesizing furans from 1,4-dicarbonyl compounds is the Paal-Knorr furan (B31954) synthesis. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This acid-catalyzed dehydration reaction is a robust method for preparing substituted furans. organic-chemistry.orgalfa-chemistry.commbbcollege.in The mechanism involves the protonation of one carbonyl group, followed by enolization of the other and a subsequent intramolecular nucleophilic attack to form a cyclic hemiacetal. alfa-chemistry.com Dehydration of this intermediate leads to the aromatic furan ring. alfa-chemistry.comyoutube.com For example, the reaction of 1,4-diphenylbutane-1,4-dione with a dehydrating agent like phosphorus pentoxide or under acidic conditions can yield 2,5-diphenylfuran. asianpubs.orgorganic-chemistry.org

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.org The mechanism is thought to proceed through the formation of an imine, followed by cyclization and dehydration to form the pyrrole ring. organic-chemistry.org The use of different amines allows for the synthesis of N-substituted pyrroles. alfa-chemistry.comrgmcet.edu.in

Quinolones: While not a direct cyclization product of this compound alone, related 1,3-diketones are important intermediates in the synthesis of quinolones, which are a significant class of biologically active compounds. bucm.edu.cnmdpi.comresearchgate.net Various synthetic strategies exist for quinolone synthesis, often involving the cyclization of β-ketoesters with anilines (Conrad-Limpach-Knorr reaction) or the Gould-Jacobs reaction. mdpi.com More contemporary methods include metal-catalyzed cyclizations and one-pot tandem reactions. organic-chemistry.orgrsc.org

Intramolecular cyclization reactions are crucial for the formation of cyclic structures from open-chain precursors. In the context of 1,4-dicarbonyl compounds, the Paal-Knorr synthesis is a prime example of an intramolecular cyclization pathway leading to furans and pyrroles. wikipedia.orgalfa-chemistry.com

The mechanism of the Paal-Knorr furan synthesis involves a rate-determining ring-closure step. organic-chemistry.orgalfa-chemistry.com The conformation of the dicarbonyl compound is important, as it must adopt a suitable arrangement for the intramolecular attack to occur. organic-chemistry.org

In some cases, intramolecular reactions can be triggered by other means, such as photochemical activation or the use of specific reagents. For example, intramolecular C-H insertion reactions have been studied in related systems, which can lead to the formation of new ring systems. beilstein-journals.org Furthermore, metal-induced cyclizations can be employed to form carbocycles from appropriately functionalized precursors.

Rearrangement of Related Organoboron Compounds Derived from Diketones

While direct studies on organoboron compounds derived from this compound are specific, the reactivity of related diketone-derived organoboron compounds provides significant insight into potential transformation pathways. Research has explored the reactions of β-enaminones, which are derived from related 1,3-diketones such as 1-phenylbutane-1,3-dione and 1,4-diphenylbutane-1,3-dione, with diazonium salts. acs.orgresearchgate.net These reactions yield heterocyclic boron compounds, demonstrating the versatility of diketones as precursors in organoboron chemistry. researchgate.net

A key reaction involves the interaction of β-enaminones with substituted benzenediazonium (B1195382) tetraphenylborates. acs.orgresearchgate.net This process leads to the formation of 5-(substituted-phenyldiazenyl)-1,3,2λ4-oxazaborines. acs.org A proposed mechanism for this transformation begins with an azocoupling reaction. In this initial step, the tetraphenylborate (B1193919) anion acts as a base, facilitating the protodeboronation of Ph₃B--[C₆H₆]⁺ to yield triphenylborane (B1294497) and benzene (B151609). researchgate.net

A significant transformation of these resulting organoboron compounds is their thermal rearrangement. When subjected to temperatures exceeding 100 °C, the substituted 1,3,2λ4-oxazaborines undergo a gradual rearrangement to form 1,2,4,3λ4-triazaborines. acs.orgresearchgate.net This rearrangement highlights the susceptibility of organoboron compounds to transform into more stable heterocyclic systems under thermal stress. wikipedia.org The general principle of organoboron compounds, particularly borates, undergoing intramolecular 1,2-migration of a substituent from the boron atom to an adjacent electrophilic carbon is a well-established phenomenon in organoboron chemistry. wikipedia.org

| Precursor Diketone Type | Initial Organoboron Product | Transformation Condition | Rearranged Product | Reference |

|---|---|---|---|---|

| β-enaminones from 1,3-diketones (e.g., 1,4-diphenylbutane-1,3-dione) | 5-(substituted-phenyldiazenyl)-1,3,2λ4-oxazaborines | Temperature > 100 °C | 1,2,4,3λ4-triazaborines | acs.org |

Intermolecular Reactions and Coupling Mechanisms

Radical Coupling Reactions for C-C Bond Formation

Radical reactions are a fundamental class of transformations for forming carbon-carbon bonds, and diketones like this compound are accessible through such pathways. libretexts.org The oxidative coupling of ketones, facilitated either electrochemically or through photocatalysis, represents a modern approach to synthesizing 1,4-diketones. nih.gov This method often proceeds by oxidizing a silyl (B83357) bis-enol ether intermediate to generate a radical cation, which then undergoes coupling. nih.gov

Another relevant pathway is the photoredox-mediated coupling of α-acetoxy acetophenones with styrene derivatives. nih.gov In these reactions, 1,4-diphenylbutane-1,4-dione has been identified as a dimerization byproduct, which points to a radical coupling mechanism. nih.gov The process is initiated by the single electron transfer (SET) from an excited iridium photocatalyst to the carbonyl group, leading to a radical that can attack styrene. nih.gov

Furthermore, electrochemical methods have been developed for the synthesis of 1,4-dicarbonyl compounds through radical C-C bond construction, demonstrating the utility of radical chemistry in forming these structures. acs.org The pinacol (B44631) coupling reaction, which involves the reductive dimerization of two carbonyl compounds, is a classic example of radical C-C bond formation. libretexts.org This reaction proceeds via single electron transfer to the carbonyl groups, forming ketyl radical anions that dimerize to create a new C-C bond. libretexts.orgcdnsciencepub.com

Dimerization Pathways (e.g., Dimerization of Styrene to Form Diketone Precursors)

The carbon skeleton of this compound is directly related to the dimerization of styrene. The controlled dimerization of styrene can produce precursors that are subsequently oxidized to form the diketone. A key precursor is 1,4-diphenylbutane (B89690), which can be synthesized via the reductive dimerization of styrene. acs.org This process involves the formation of a styrene radical anion, which dimerizes to a 1,4-dilithium species that can be protonated to yield 1,4-diphenylbutane. acs.org The use of flow microreactors has been shown to be crucial for achieving selective dimerization by suppressing the competing polymerization reaction. acs.org

| Reactor Type | Reductant | Result | Reference |

|---|---|---|---|

| Batch Reactor | Lithium powder | Complete consumption of styrene without formation of 1,4-diphenylbutane (2a), likely due to anionic polymerization. | acs.org |

| Flow Microreactor | LiNp (Lithium naphthalenide) | Successful formation of 1,4-diphenylbutane (2a) by suppressing polymerization through fast mixing. | acs.org |

The thermal polymerization of styrene itself involves dimerization as a key initiation step, with the Mayo mechanism proposing a Diels-Alder dimerization of styrene to form a cycloadduct. sandiego.edu More direct routes to the corresponding 1,4-dione have also been developed. A one-pot synthesis using polyoxometalates as catalysts under UV light demonstrates the tail-to-tail dimerization of styrene followed by oxidation of the dimer to yield 1,4-diphenyl substituted butane-1,4-dione. researchgate.net This photoredox-mediated reaction proceeds through the generation of radicals, showcasing an efficient pathway from a simple precursor to a complex diketone. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Diphenylbutane 2,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy is instrumental in identifying the different types of protons within a molecule. For 1,4-diphenylbutane-1,4-dione, a related precursor, the aromatic protons typically appear in the downfield region of the spectrum, generally between 7.0 and 8.1 ppm. rsc.orglibretexts.org Specifically, in one analysis, the aromatic protons presented as a multiplet between 7.44 and 8.03 ppm. rsc.org The methylene (B1212753) (CH₂) protons, which are part of the aliphatic butane (B89635) backbone, are observed further upfield. For instance, the CH₂ protons in 1,4-diphenylbutane-1,4-dione have been reported as a singlet at 3.46 ppm. rsc.org

The chemical shifts of protons are influenced by the electronic environment. Protons on an aromatic ring are deshielded and thus appear at higher chemical shifts (6.5-8.0 ppm). libretexts.org Protons on carbons adjacent to a carbonyl group (α-protons) typically resonate in the 2.0-2.5 ppm range. libretexts.org The exact chemical shift and multiplicity of the signals provide valuable information about the connectivity of the molecule. For example, in the ¹H NMR spectrum of 1-phenylpentane-1,4-dione, a related γ-diketone, the methylene protons adjacent to the two carbonyl groups appear as distinct triplets at 3.29 ppm and 2.89 ppm. acs.org

Table 1: Representative ¹H NMR Data for 1,4-Diketone Derivatives

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 1,4-Diphenylbutane-1,4-dione | Aromatic-H | 7.44-8.03 | m | rsc.org |

| CH₂ | 3.46 | s | rsc.org | |

| 1-Phenylpentane-1,4-dione | Aromatic-H | 7.44-8.00 | m | acs.org |

| CH₂ (adjacent to benzoyl) | 3.29 | t | acs.org | |

| CH₂ (adjacent to acetyl) | 2.89 | t | acs.org | |

| CH₃ | 2.26 | s | acs.org |

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS). The solvent used can also influence the chemical shifts.

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in Each non-equivalent carbon atom in the molecule gives a distinct signal. bhu.ac.insavemyexams.com For ketones, the carbonyl carbon (C=O) signal is particularly characteristic, appearing far downfield, typically in the range of 205-220 ppm for simple ketones. bhu.ac.indocbrown.info In 1,4-diphenylbutane-1,4-dione derivatives, the carbonyl carbons are also found in this region. For example, in 1-phenylpentane-1,4-dione, the two carbonyl carbons resonate at 197.5 ppm and 207.3 ppm. acs.org

The aromatic carbons generally appear between 110 and 150 ppm. bhu.ac.in The specific chemical shifts of the aromatic carbons can provide information about the substitution pattern on the phenyl rings. The aliphatic carbons of the butane chain resonate at higher field (lower ppm values). For instance, the methylene carbons in 1-phenylpentane-1,4-dione appear at 32.5 ppm and 37.1 ppm. acs.org

Table 2: Representative ¹³C NMR Data for 1,4-Diketone Derivatives

| Compound | Carbon Type | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 1-Phenylpentane-1,4-dione | C=O (benzoyl) | 197.5 | acs.org |

| C=O (acetyl) | 207.3 | acs.org | |

| Aromatic | 129.1, 129.6, 135.1, 139.7 | acs.org | |

| CH₂ | 32.5, 37.1 | acs.org | |

| CH₃ | 30.2 | acs.org | |

| N-(2,5-Diphenyl-1H-pyrrol-1-yl)benzamide derivative | C=O | 168.23 | rsc.org |

| Aromatic/Pyrrole (B145914) | 108.21 - 135.74 | rsc.org |

NMR spectroscopy is a powerful tool for determining the stereochemistry of molecules, including the configuration of double bonds and the relative arrangement of substituents in diastereomers. For instance, in the study of 2,3-diphenylbutane-2,3-diol, the meso and d/l stereoisomers can be distinguished by ¹H NMR, with the methyl groups showing distinct singlets at δ 1.46 ppm for the meso form and δ 1.39 ppm for the d/l form. Similarly, for 1,4-diphenylbutane-1,4-diol, diastereomeric forms can be purified and their stereochemistry confirmed. researchgate.net

The relative configuration of diastereomers can often be determined by analyzing the differences in chemical shifts and coupling constants in their NMR spectra. researchgate.net For example, in the synthesis of brackenin-like molecules from 1,4-dicarbonyl precursors, ¹H and ¹³C NMR were used to determine the relative configurations of the products. researchgate.net The formation of specific stereoisomers, such as the Z-configuration in certain furan (B31954) derivatives, can also be confirmed using NMR techniques. acs.org

Dynamic NMR (DNMR) is used to study time-dependent processes such as conformational changes and restricted rotation around single bonds. montana.edu By analyzing the changes in NMR line shapes as a function of temperature, it is possible to determine the energy barriers associated with these dynamic processes. montana.edu

Application of NMR for Stereochemical Confirmation (e.g., Z-configuration, Diastereomeric Forms)

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

IR spectroscopy is highly effective for identifying the carbonyl (C=O) group in ketones and aldehydes due to its strong and characteristic absorption band. spectroscopyonline.com For saturated ketones, the C=O stretching vibration typically appears in the region of 1715-1725 cm⁻¹. wpmucdn.com In the case of 1,4-diphenylbutane-1,4-dione, which is an aromatic ketone, conjugation of the carbonyl group with the phenyl ring lowers the stretching frequency to the range of 1685-1690 cm⁻¹. libretexts.org For example, a reported IR spectrum for a derivative of 1,4-diphenylbutane-1,4-dione shows a C=O stretching peak at 1674 cm⁻¹. rsc.org

In addition to the carbonyl stretch, aromatic rings exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. For instance, in a derivative of 1,4-diphenylbutane-1,4-dione, IR peaks were observed at 3260 cm⁻¹ for N-H stretching and 1675 cm⁻¹ for C=O stretching. rsc.org

Table 3: Characteristic IR Absorption Frequencies for 1,4-Diketone Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Example Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1685-1690 (Aromatic Ketone) | 1674 | rsc.orglibretexts.org |

| Aromatic C-H | Stretch | > 3000 | - | |

| Aromatic C=C | Stretch | 1400-1600 | - |

Raman Spectroscopy for Complementary Vibrational Analysis (e.g., In-Situ Reaction Monitoring)

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations and is highly complementary to infrared (IR) spectroscopy. sciencenet.cn Due to the typically weak Raman scattering of water, it is particularly well-suited for studying reactions in aqueous solutions. sciencenet.cn The technology allows for the characterization of materials at high temperatures and under controlled atmospheres, making it ideal for in-situ reaction monitoring. sciencenet.cn Modern Raman spectrometers can capture a wide spectral range simultaneously, enabling time-resolved experiments that can correlate spectroscopic data with kinetic profiles of a reaction. sciencenet.cn

For carbonyl-containing compounds like 1,4-diphenylbutane-2,3-dione, Raman spectroscopy can be effectively used to monitor the progress of reactions. rsc.org For instance, in mechanochemical reactions, in-situ Raman has been employed to observe nucleophilic substitution on a carbonyl group. rsc.org The characteristic vibrational modes of the dione (B5365651) functionality and other structural features can be tracked to determine reaction endpoints, identify intermediates, and elucidate reaction mechanisms. rsc.orgspectroscopyonline.com The application of Raman spectroscopy has been noted in processes involving related compounds, highlighting its utility in industrial settings for process control. google.comgoogle.com

Key vibrational bands that would be of interest in the Raman spectrum of this compound include the C=O stretching frequencies of the ketone groups and the vibrations associated with the phenyl rings and the butane backbone. spectroscopyonline.com Changes in these bands during a reaction can provide direct insight into the chemical transformations occurring.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of organic compounds by analyzing the mass-to-charge ratio of their ions.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. cardiff.ac.uk For this compound (C₁₆H₁₄O₂), the expected exact mass of the molecular ion [M]⁺˙ is approximately 238.0994 g/mol . nih.govmassbank.jp

Electron ionization (EI) mass spectrometry of 1,4-diphenylbutane-1,4-dione, a related compound, reveals characteristic fragmentation patterns. massbank.jpmassbank.eu The molecular ion peak is observed, and subsequent fragmentation often involves cleavage of the bonds adjacent to the carbonyl groups. libretexts.orgmiamioh.edu A prominent peak in the mass spectrum of 1,4-diphenylbutane-1,4-dione is observed at m/z 105, which corresponds to the benzoyl cation [C₆H₅CO]⁺. massbank.jpmassbank.eu This stable acylium ion is a common fragment for compounds containing a benzoyl moiety. libretexts.org Other significant fragments are also observed at various m/z values, providing a fingerprint of the molecule's structure. massbank.jpmassbank.eu

While specific MALDI-MS data for this compound is not detailed in the provided results, this soft ionization technique would be expected to produce the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, complementing the data from harsher ionization methods like EI. HRMS techniques, such as those coupled with UPLC, are instrumental in identifying unknown compounds, including migrants from food packaging, by providing accurate mass and fragmentation data. researchgate.net

Table 1: Key Mass Spectrometry Data for 1,4-Diphenylbutane-1,4-dione

| Ion | m/z (relative intensity) | Fragment Structure |

|---|---|---|

| [M]⁺˙ | 238 (157) | C₁₆H₁₄O₂⁺˙ |

| [C₆H₅CO]⁺ | 105 (999) | Benzoyl cation |

| [C₆H₅]⁺ | 77 (316) | Phenyl cation |

| [M+H]⁺ | 239 (28) | Protonated molecule |

| [C₉H₉O]⁺ | 133 (108) | C₉H₉O⁺ |

| C₆H₆⁺ | 78 (24) | Benzene (B151609) cation |

| C₄H₃O⁺ | 55 (22) | C₄H₃O⁺ |

| C₄H₃⁺ | 51 (77) | C₄H₃⁺ |

Data derived from the electron ionization mass spectrum of 1,4-diphenylbutane-1,4-dione. massbank.jpmassbank.eu

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of the related compound, 1,4-diphenylbutane-1,4-dione, has been determined by X-ray diffraction. nih.goviucr.orgresearchgate.net It crystallizes in the orthorhombic space group P2₁2₁2. iucr.org The asymmetric unit contains half of the molecule, with the other half generated by a twofold rotation axis. nih.goviucr.orgresearchgate.net This indicates that the molecule possesses C₂ symmetry in the solid state.

Table 2: Crystallographic Data for 1,4-Diphenylbutane-1,4-dione

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2 |

| a (Å) | 8.3781 (13) |

| b (Å) | 14.161 (2) |

| c (Å) | 5.3186 (8) |

| V (ų) | 631.00 (17) |

| Z | 2 |

Data obtained at T = 298(2) K. nih.goviucr.org

The conformation of the molecule in the crystal lattice is defined by its torsion or dihedral angles. For 1,4-diphenylbutane-1,4-dione, the two benzene rings form a significant dihedral angle of 72.28 (2)°. nih.goviucr.orgresearchgate.net This twisted conformation is a key structural feature. In contrast, the derivative 1,4-bis(4-chlorophenyl)butane-1,4-dione (B13672073) exhibits a centrosymmetric structure where the benzene rings are coplanar, with a dihedral angle of 0°. researchgate.net

The analysis of intermolecular interactions is critical for understanding the solid-state properties of the compound. For instance, in 1,4-dibromobutane-2,3-dione, no significant intermolecular interactions are observed, and the molecule is located about a center of inversion. nih.gov In contrast, derivatives like 1,4-bis(4-chlorophenyl)butane-1,4-dione exhibit C—H⋯O hydrogen bonds and C—H⋯π interactions, which play a significant role in the crystal packing. researchgate.net These non-covalent interactions are fundamental in crystal engineering and influence the material's physical properties.

Precise Determination of Molecular Geometry and Crystal Packing

Advanced Optical Spectroscopy

Advanced optical spectroscopy techniques can provide insights into the electronic structure and photophysical properties of molecules. While specific advanced optical spectroscopy data for this compound is limited in the search results, studies on related compounds offer valuable context.

For example, investigations into thioindigo (B1682309) diimines, which share some structural similarities, have utilized techniques like transient absorption spectroscopy to study photoinduced processes such as trans-cis isomerization. uvic.ca Photochemical studies on related diones, such as 1,4-bis(p-methoxyphenyl)-2,3-diphenylbutan-1,4-dione, have explored the triplet lifetimes and diastereomeric discrimination in their excited states. uvic.ca These studies highlight how subtle structural changes can modulate the photophysical behavior of the molecule. uvic.ca

Furthermore, the UV spectrum of cross-conjugated systems like 2,3-diphenyl-1,3-butadiene (B1231347) has been interpreted using theoretical calculations to understand the electronic transitions. researchgate.net Such approaches could be applied to this compound to elucidate its electronic properties and predict its behavior upon photoexcitation. The study of photoexcited ketones and the 1,5-biradicals they can generate through δ-hydrogen abstraction is another area where advanced spectroscopic techniques are crucial. acs.org

Time-Resolved Photoluminescence Decay Studies for Excited State Lifetimes

The study of the excited state dynamics of this compound and its derivatives provides crucial insights into their photochemical behavior. While detailed time-resolved photoluminescence data for this compound itself is not extensively documented in publicly available literature, significant research has been conducted on its close analogue, 1,4-bis(p-methoxyphenyl)-2,3-diphenylbutan-1,4-dione . This derivative serves as an excellent model for understanding the factors that govern the excited state lifetimes in this class of β-phenyl ketones.

Laser flash photolysis studies have been instrumental in determining the triplet state lifetimes of these compounds. The introduction of substituents on the phenyl rings and the stereochemistry of the molecule have a profound impact on the decay of the triplet excited state. For instance, the diastereomers of 1,4-bis(p-methoxyphenyl)-2,3-diphenylbutan-1,4-dione (one meso and one racemic) exhibit remarkably different triplet lifetimes in solution. acs.org This discrimination is attributed to the degree of interaction between the carbonyl triplet and the β-phenyl ring, a process that is highly dependent on the molecule's conformation. acs.org

The deactivation of the n,π* triplet state in β-phenyl ketones is known to be rapid due to intramolecular quenching by the β-phenyl ring. acs.org However, the presence of electron-donating groups, such as a p-methoxy substituent, can lead to a change in the nature of the lowest triplet state to a π,π* configuration. This "state-switching" can influence the excited state lifetime. acs.org The triplet lifetimes for the meso and racemic diastereomers of 1,4-bis(p-methoxyphenyl)-2,3-diphenylbutan-1,4-dione in various solvents are presented in Table 1. The transient absorption spectra for both diastereomers are similar and are assigned to the triplet state. acs.org

Table 1: Triplet Lifetimes (µs) of 1,4-Bis(p-methoxyphenyl)-2,3-diphenylbutan-1,4-dione Diastereomers in Various Solvents acs.org

| Diastereomer | Methanol | Acetonitrile |

| meso | 0.10 | 0.22 |

| rac | 0.60 | 3.6 |

Data obtained from laser flash photolysis, monitoring the triplet decay.

The significant difference in triplet lifetimes between the diastereomers highlights the sensitivity of the excited state dynamics to the three-dimensional structure of the molecule. This feature is particularly valuable for developing probes that can report on chiral environments.

Spectroscopic Probes for Supramolecular Structures and Local Dynamics

The unique photophysical properties of 1,4-diarylbutane-2,3-diones and related diketones make them suitable candidates for use as spectroscopic probes in studying supramolecular assemblies and the local dynamics of complex systems like polymers. acs.orgkpi.ua The sensitivity of their excited state lifetimes and emission properties to the local environment, such as polarity and rigidity, allows them to report on the microenvironment they inhabit. grafiati.com

Photochemical probes are employed to characterize the properties of supramolecular structures and to study the dynamics of local mobility or complexation. acs.org For instance, molecules with stereocenters that affect their photophysics are desirable for studying chirality within these structures. acs.org The diastereomeric discrimination observed in the triplet lifetimes of 1,4-bis(p-methoxyphenyl)-2,3-diphenylbutan-1,4-dione demonstrates its potential as a probe for chiral recognition within host-guest complexes or other organized media. acs.org

In the context of polymer science, fluorescent probes are used to investigate phenomena such as glass transition, melt, and crystallization. kuleuven.be Aromatic ketones, in general, have been utilized as solvatochromic probes, where their absorption or emission spectra shift in response to the polarity of the medium. grafiati.com This property can be exploited to understand the local polarity within a polymer matrix.

The use of diketone-based probes in various applications is summarized in Table 2.

Table 2: Applications of Diketone-Based Spectroscopic Probes

| Probe Type | Application | Principle of Operation | Reference |

| Diastereomeric β-Phenyl Ketones | Probing Chiral Environments | Discrimination in triplet lifetimes based on stereochemistry. | acs.org |

| Aromatic Diketones | Sensing Polarity | Solvatochromic shifts in absorption/emission spectra. | grafiati.com |

| Ketone Probes in Polymers | Studying Polymer Dynamics | Correlation of probe mobility with polymer segmental motion. | kpi.uaacs.org |

| β-Diketone Boron Difluoride Dyes | Near-Infrared Polarity Probes | Intramolecular charge transfer leading to polarity-sensitive fluorescence. | researchgate.net |

Theoretical and Computational Chemistry Studies on 1,4 Diphenylbutane 2,3 Dione

Quantum Chemical Investigations

Quantum chemical investigations provide fundamental insights into the electronic structure and properties of molecules. For 1,4-diphenylbutane-2,3-dione, these studies are crucial for understanding its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to determine the optimized molecular geometry and electronic properties of this compound and related compounds. These calculations can predict various molecular properties, including the distribution of electron density, orbital energies, and the nature of chemical bonds.

For instance, DFT calculations can elucidate the electronic structure of related diketone analogs. In studies of similar compounds, DFT methods like B3LYP with basis sets such as 6-311G(d,p) are used to analyze frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity. mdpi.com The energies and shapes of these orbitals determine how the molecule interacts with other chemical species.

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H14O2 |

| Molecular Weight | 238.28 g/mol |

| XLogP3-AA | 2.8 |

| Exact Mass | 238.099379685 Da |

| Polar Surface Area | 34.1 Ų |

Source: PubChem CID 229680 nih.gov

Computational Analysis of Stereoisomer Stability and Energetics

Computational methods are instrumental in analyzing the stability and energetics of different stereoisomers. While specific studies on this compound stereoisomers are not extensively detailed in the provided results, the principles can be inferred from related molecules. For vicinal diols, which are structurally related to the reduction products of the dione (B5365651), both racemic (dl) and meso forms exist. Theoretical calculations can determine the relative energies of these stereoisomers, predicting which form is more stable. These computational predictions can then be correlated with experimental observations from techniques like nuclear magnetic resonance (NMR) spectroscopy.

Prediction of Spectroscopic Parameters

Theoretical calculations are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For example, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be computationally predicted.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For 1,4-diphenylbutane-1,4-dione, a related compound, the C=O stretching frequency has been identified experimentally at 1674 cm⁻¹. rsc.org Computational models can be used to calculate these vibrational modes, aiding in the interpretation of experimental IR spectra.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using computational methods. For a derivative of 1,4-diphenylbutane-1,4-dione, ¹H NMR signals for the aromatic protons and the methylene (B1212753) protons have been assigned based on experimental data. rsc.org Theoretical predictions can help in assigning these signals and understanding the electronic environment of the nuclei.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. arxiv.org

Exploration of Conformational Landscapes and Flexibility of Molecular Bonds

MD simulations are a powerful tool for exploring the various conformations a molecule can adopt and the flexibility of its chemical bonds. arxiv.org For a molecule like this compound, which has rotatable bonds in its central butane (B89635) chain and flanking phenyl groups, MD simulations can map out the potential energy surface and identify low-energy conformations. This information is critical for understanding how the molecule's shape influences its physical and chemical properties. The flexibility of the butane backbone combined with the rigidity of the phenyl rings leads to a complex conformational landscape that can be effectively explored through computational simulations.

Simulation of Solution-Phase Behavior and Solvent Effects

The behavior of a molecule can be significantly influenced by the solvent it is dissolved in. MD simulations can model the interactions between the solute (this compound) and solvent molecules, a phenomenon known as solvent effects. These simulations can predict how the solvent affects the conformational preferences and reactivity of the molecule. For instance, studies on related diols have shown that the choice of solvent can significantly influence the chemical shifts observed in NMR spectroscopy, particularly for hydroxyl resonances. By simulating the system in different solvents, researchers can gain a deeper understanding of these interactions at a molecular level.

Reaction Pathway Modeling and Transition State Analysis

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving this compound. Through methods like Density Functional Theory (DFT), researchers can model reaction pathways, identify transition states, and understand the energetic landscape of a given transformation. These theoretical approaches offer insights that are often difficult or impossible to obtain through experimental means alone.

One area of study involves the inhibition of enzymes, such as mammalian carboxylesterases (CE), by this compound and its analogs. nih.gov Computational analyses, including geometry optimization using DFT methods like the B3LYP hybrid functional with a 6-31G(d,p) basis set, help to understand the binding modes of these inhibitors. nih.gov For instance, molecular dynamics simulations have been employed to evaluate the rotation around the 1,2-dione bond. In the case of this compound, the dihedral angle of the dione group shows continuous oscillation, which has been correlated with weaker inhibitory potency compared to more rigid molecules like benzil (B1666583). nih.gov This suggests that the conformational flexibility of this compound influences its interaction with the active site of the enzyme. nih.gov

Furthermore, computational studies can elucidate the mechanism of synthetic reactions. For example, DFT has been used to understand the N-heterocyclic carbene (NHC) catalyzed synthesis of related dione compounds. bohrium.com Such studies can map out the entire reaction coordinate, identifying intermediates and the transition states that connect them, thereby providing a detailed mechanistic picture.

Computational Methodology Validation and Benchmarking

The reliability of computational predictions is critically dependent on the chosen methodology. Therefore, validation and benchmarking of these methods are essential steps in computational studies of this compound.

Error Analysis in Computational Parameters (e.g., Basis Set Selection)

The selection of a basis set is a crucial parameter in quantum chemical calculations, as it directly impacts the accuracy and computational cost of the simulation. A basis set is a set of mathematical functions used to build molecular orbitals. The choice of basis set can introduce errors, and understanding these potential inaccuracies is vital.

Basis Set Superposition Error (BSSE) is a common error, particularly in calculations of intermolecular interactions. gatech.edu It arises when the basis functions of one molecule artificially stabilize a neighboring molecule in a complex. This error is more pronounced with smaller, incomplete basis sets. gatech.edunumberanalytics.com The counterpoise correction method is a common technique used to estimate and correct for BSSE. gatech.edu

The choice between different types of basis sets, such as Pople-style basis sets (e.g., 6-31G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVDZ), involves a trade-off between accuracy and computational expense. researchgate.net For instance, while the 6-311++G** basis set has been shown to provide satisfactory geometries for many small organic molecules, the larger aug-cc-pVDZ set does not always lead to better results despite having more functions. researchgate.net The inclusion of polarization and diffuse functions is also critical for accurately describing the electron distribution, especially in systems with lone pairs or in anionic states. researchgate.netuba.ar

Semi-empirical methods, such as RM1, offer a computationally less demanding alternative to ab initio and DFT methods. scielo.brscielo.br While faster, they are generally less accurate. Error analysis for these methods involves comparing calculated properties, such as enthalpies of formation and ionization potentials, against experimental data or higher-level calculations. For RM1, the average unsigned error (AUE) for enthalpies of formation is reported to be around 5.77 kcal/mol. scielo.brscielo.br

Interactive Table: Comparison of Average Unsigned Errors (AUE) for Semi-Empirical Methods

| Property | AM1 | PM3 | RM1 |

| Enthalpy of Formation (kcal/mol) | 11.15 | 7.98 | 5.77 |

| Dipole Moment (D) | 0.37 | 0.38 | 0.34 |

| Ionization Potential (eV) | 0.60 | 0.55 | 0.45 |

| Interatomic Bond Distances (Å) | 0.036 | 0.029 | 0.027 |

| Bond Angles (º) | 5.88 | 6.98 | 6.82 |

Data sourced from references scielo.brscielo.br. This table provides a comparison of the accuracy of different semi-empirical methods.

Cross-Validation with Experimental Data through Triangulation

To ensure the validity of computational models, it is crucial to cross-validate the theoretical results with experimental findings. This process, often referred to as triangulation, involves comparing computed data with experimentally determined properties.

For this compound and related compounds, computational results can be compared with a variety of experimental data. For example, calculated geometries and bond angles can be validated against X-ray crystallography data. In the context of enzyme inhibition, calculated binding energies and conformational analyses can be correlated with experimentally measured inhibition constants (IC50 or Ki values). nih.gov The observation that the computationally predicted flexibility of the dione bond in this compound corresponds to its weaker inhibitory activity compared to benzil is an example of such cross-validation. nih.gov

Cross-validation techniques are also a cornerstone of developing predictive models in areas like machine learning, which can be applied to computational chemistry data. researchgate.netarxiv.org Methods like K-fold cross-validation are used to assess the predictive performance of a model by partitioning the data into training and testing sets. arxiv.org

Limitations of Gas-Phase Models for Solution-Phase Processes

A significant limitation of many computational models is that they are performed in the "gas phase," meaning the molecule is treated as an isolated entity. However, most chemical reactions and biological processes occur in solution. The solvent can have a profound effect on the geometry, energetics, and reactivity of a molecule.